N-[(3-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride N-[(3-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16429106
InChI: InChI=1S/C13H17N3O.ClH/c1-10-7-13(16(2)15-10)14-9-11-5-4-6-12(8-11)17-3;/h4-8,14H,9H2,1-3H3;1H
SMILES:
Molecular Formula: C13H18ClN3O
Molecular Weight: 267.75 g/mol

N-[(3-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

CAS No.:

Cat. No.: VC16429106

Molecular Formula: C13H18ClN3O

Molecular Weight: 267.75 g/mol

* For research use only. Not for human or veterinary use.

N-[(3-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride -

Specification

Molecular Formula C13H18ClN3O
Molecular Weight 267.75 g/mol
IUPAC Name N-[(3-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride
Standard InChI InChI=1S/C13H17N3O.ClH/c1-10-7-13(16(2)15-10)14-9-11-5-4-6-12(8-11)17-3;/h4-8,14H,9H2,1-3H3;1H
Standard InChI Key AEGIXOOKEPPGJC-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1)NCC2=CC(=CC=C2)OC)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a pyrazole ring substituted with methyl groups at positions 2 and 5, an amine group at position 3, and a 3-methoxyphenylmethyl side chain (Fig. 1). The hydrochloride salt form introduces a chloride counterion, improving aqueous solubility . Key features include:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • Substituents: Methyl groups at C2 and C5, a 3-methoxyphenylmethyl group at N1, and an amine at C3.

  • Salt form: Protonation of the amine group by hydrochloric acid.

Table 1: Molecular Properties

PropertyValueSource
Molecular formulaC₁₃H₁₈ClN₃O
Molecular weight267.75 g/mol
SMILESCC1=C(C(=NN1CC2=CC(=CC=C2)OC)C)N.Cl
InChIKeyInChI=1S/C13H17N3O.ClH/c1-9-...

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are critical for verifying purity and structure. The ¹H-NMR spectrum would reveal signals for methoxy (-OCH₃, δ ~3.8 ppm), aromatic protons (δ ~6.7–7.3 ppm), and methyl groups (δ ~2.1–2.5 ppm). Mass spectrometry would show a molecular ion peak at m/z 267.75.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically follows a three-step protocol:

  • Pyrazole ring formation: Condensation of hydrazine derivatives with diketones or β-keto esters.

  • Side-chain incorporation: Alkylation of the pyrazole nitrogen with 3-methoxybenzyl chloride.

  • Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Key reagents:

  • Oxidizing agents: Hydrogen peroxide for intermediate stabilization.

  • Reducing agents: Sodium borohydride for selective reductions.

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps, as seen in analogous syntheses .

Process Optimization

A patent describing similar compounds highlights the use of tetrahydrofuran (THF) and cyclohexane as solvents, with sulfuric acid and methanesulfonic acid facilitating cyclization . Reaction temperatures are maintained at 20–80°C, with reflux conditions critical for water removal .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits high solubility in polar solvents (e.g., water, ethanol) compared to its free base form. Stability studies under varying pH and temperature conditions are essential for pharmaceutical applications, though data remain limited in public domains.

Thermal Behavior

Differential Scanning Calorimetry (DSC) would likely show a melting point above 200°C, consistent with crystalline hydrochloride salts. Thermogravimetric Analysis (TGA) could confirm decomposition patterns linked to the methoxyphenyl group.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

CompoundMolecular FormulaKey FeaturesBiological Activity
N-[(3-Methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine HClC₁₃H₁₈ClN₃O3-Methoxyphenyl, HCl saltEnzyme inhibition
N-[(1-Ethyl-5-fluoropyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine HClC₁₂H₁₆ClF₂N₅Fluorine substitutionEnhanced pharmacokinetics
1-[(3-Methoxyphenyl)methyl]-3,5-dimethylpyrazol-4-amine HClC₁₃H₁₈ClN₃OAmine at C4 vs. C3Unreported

Differences in substituent positioning (e.g., C3 vs. C4 amines) significantly alter electronic properties and target affinity . Fluorine incorporation, as in the second compound, improves metabolic stability but requires complex synthesis.

Applications in Research and Industry

Drug Development

The compound serves as a lead structure for designing CNS-active agents, leveraging its methoxyphenyl group for bioavailability. Hybrid molecules combining pyrazole and benzylamine motifs are explored for multifunctional therapeutics.

Material Science

Pyrazole derivatives are investigated as ligands in coordination chemistry, forming complexes with transition metals for catalytic applications.

Future Research Directions

  • Target Identification: High-throughput screening against enzyme libraries.

  • Structure-Activity Relationships (SAR): Modifying substituents to optimize potency and reduce off-target effects.

  • In Vivo Studies: Assessing pharmacokinetics and efficacy in animal models of disease.

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